Dibenzyl sulfate

Descripción general

Descripción

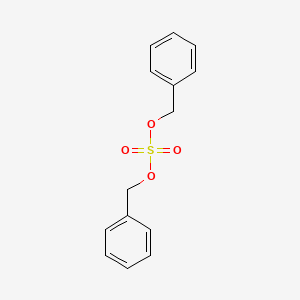

Dibenzyl sulfate: is an organic compound with the molecular formula C14H14O4S . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its role in the production of various chemicals and materials, including pharmaceuticals and polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibenzyl sulfate can be synthesized through the reaction of benzyl alcohol with sulfuric acid. The reaction typically involves the following steps:

Reaction of Benzyl Alcohol with Sulfuric Acid: Benzyl alcohol is reacted with concentrated sulfuric acid at a controlled temperature to form this compound.

Purification: The crude product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of benzyl alcohol to a reactor containing sulfuric acid, followed by separation and purification of the product.

Análisis De Reacciones Químicas

Types of Reactions: Dibenzyl sulfate undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed in the presence of water to form benzyl alcohol and sulfuric acid.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding benzyl derivatives.

Oxidation: this compound can be oxidized to form benzyl sulfonic acid.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide.

Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Benzyl alcohol and sulfuric acid.

Substitution Reactions: Benzyl derivatives such as benzyl amines and benzyl thiols.

Oxidation: Benzyl sulfonic acid.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1 Protective Group in Organic Synthesis

One of the prominent applications of dibenzyl sulfate is as a protective group in organic synthesis. It is particularly useful in the preparation of β-lactam derivatives. A study demonstrated that dibenzyl protection facilitated the synthesis of β-lactam-containing pseudopeptides through the Mitsunobu reaction, achieving high yields (up to 99%) and stereoselectivity. The dibenzyl group was essential for preventing side reactions and enhancing product formation, showcasing its utility in complex organic syntheses .

1.2 Synthesis of Dipeptides

This compound has been employed effectively in synthesizing various dipeptides. By utilizing dibenzyl protection, researchers were able to isolate desired diastereomers with minimal side products. This method highlights the compound's role in improving reaction outcomes and optimizing synthetic pathways for pharmaceuticals .

Material Science

2.1 Lubricant Additive

In material science, this compound serves as an additive in lubricants to enhance antiwear properties. Research has shown that it contributes to the formation of protective layers on metal surfaces, reducing wear during mechanical operations. The interaction between this compound and metal surfaces leads to the formation of sulfide layers that improve lubrication efficiency under high-load conditions .

2.2 Surface Chemistry Studies

Studies utilizing X-ray photoelectron spectroscopy (XPS) have revealed that this compound influences surface chemistry significantly during lubrication processes. The presence of this compound affects the sulfur content on metal surfaces, which is critical for understanding wear mechanisms and optimizing lubricant formulations .

Environmental Applications

3.1 Desulfurization Processes

This compound has been investigated for its role in desulfurization processes, particularly in removing sulfur compounds from transformer oils. Recent studies have demonstrated that ionic liquids can effectively extract dibenzyl disulfide (DBDS), a compound related to this compound, from oils using this compound as a model compound for extraction efficiency assessments . The extraction mechanisms involve π-complexation and Lewis acid-base interactions, highlighting the potential for DBS in environmental remediation technologies.

Case Studies

Mecanismo De Acción

Mechanism of Action: Dibenzyl sulfate exerts its effects primarily through its ability to act as an alkylating agent. It can transfer benzyl groups to nucleophilic sites on various molecules, leading to the formation of benzylated products. This alkylation process is crucial in many synthetic pathways and industrial applications.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic sites on organic molecules, such as amines, thiols, and hydroxyl groups. The compound reacts with these nucleophiles to form stable benzylated products.

Comparación Con Compuestos Similares

Dibenzyl sulfide: Similar in structure but contains a sulfur atom instead of a sulfate group.

Dibenzyl disulfide: Contains two sulfur atoms linked by a disulfide bond.

Benzyl sulfonic acid: An oxidation product of dibenzyl sulfate.

Uniqueness: this compound is unique due to its sulfate group, which imparts distinct reactivity compared to other benzyl-containing compounds. Its ability to act as an alkylating agent makes it valuable in various synthetic and industrial applications.

Actividad Biológica

Dibenzyl sulfate (DBS) is an organic compound with the formula . It is primarily used as a reagent in organic synthesis, but its biological activities have garnered attention in recent research. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and associated case studies.

This compound is a sulfonate ester derived from benzyl alcohol. Its structure consists of two benzyl groups attached to a sulfate moiety, which influences its reactivity and biological activity. The compound can act as a substrate for various enzymatic reactions and has been investigated for its potential in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that modifications to dibenzyl-containing compounds can enhance their antiproliferative effects against cancer cells. For instance, researchers have synthesized analogues of the Thrombin Binding Aptamer (TBA) using dibenzyl linkers, which showed increased antiproliferative activity while reducing anticoagulant effects. Specifically, two derivatives (TBA-bs4 and TBA-bs13) demonstrated significant antiproliferative activity in MTT assays while losing anticoagulant properties, suggesting a selective enhancement of anticancer activity through structural modifications involving dibenzyl linkers .

Anticoagulant Activity

This compound's structural characteristics allow it to interact with various proteins involved in coagulation. Although certain derivatives exhibit anticoagulant properties, the aforementioned studies indicate that specific modifications can lead to a decrease in this activity while enhancing anticancer effects. This duality presents opportunities for developing targeted therapies that minimize side effects associated with anticoagulation .

Case Studies and Research Findings

-

Thrombin Binding Aptamer Modifications :

- Objective : To enhance antiproliferative activity while reducing anticoagulant effects.

- Method : Synthesis of TBA analogues incorporating dibenzyl linkers.

- Results : Two derivatives exhibited enhanced antiproliferative activity without anticoagulant effects, indicating potential for cancer therapy applications .

- Structure-Activity Relationship Studies :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dibenzyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVGVAWVGWSUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556119 | |

| Record name | Dibenzyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-74-4 | |

| Record name | Dibenzyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.